molecular formula C16H11ClN4O6S B2407923 2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide CAS No. 886925-31-1

2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide

Cat. No. B2407923
CAS RN: 886925-31-1
M. Wt: 422.8
InChI Key: FTAYKTPQOTYSGM-UHFFFAOYSA-N
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Description

2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research. In

Scientific Research Applications

Organic Synthesis Applications

The compound is related to research on the synthesis and characterization of novel organic molecules. For instance, sulfone and sulfonyl chloride derivatives have been used to synthesize a variety of heterocyclic compounds, showcasing their importance in developing new chemical entities. These entities include aromatic polyimides with improved thermal stability and flexibility, derived from compounds containing sulfone, ether, and amide structures (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004; Mehdipour‐Ataei & Hatami, 2007).

Material Science Applications

Research indicates the use of sulfonyl and nitrobenzamide derivatives in the synthesis of thermally stable polymers. These materials, such as poly(sulfone sulfide amide imide)s, exhibit significant thermal stability, making them suitable for advanced technological applications (Mehdipour‐Ataei, Hatami, & Sarrafi, 2005).

Antimicrobial Activity

Derivatives of the core structure have shown potential antibacterial activities. For example, sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated significant activity against rice bacterial leaf blight. These compounds not only exhibited antibacterial properties but also enhanced plant resistance through the stimulation of superoxide dismutase (SOD) and peroxidase (POD) activities (Li Shi et al., 2015).

Environmental and Agricultural Applications

The study of adsorption, desorption, and mobility of similar compounds in soils has implications for environmental science and agriculture, particularly concerning the use of pesticides and herbicides. Research on fomesafen, a compound with structural similarities, in Chinese soils contributes to understanding its environmental impact and mobility, which is crucial for developing sustainable agricultural practices (Jiangfeng Guo et al., 2004).

properties

IUPAC Name

2-chloro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O6S/c1-28(25,26)13-5-3-2-4-10(13)15-19-20-16(27-15)18-14(22)11-8-9(21(23)24)6-7-12(11)17/h2-8H,1H3,(H,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTAYKTPQOTYSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzamide

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